

Structure Elucidation of 3-Ethyl-4-methylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Ethyl-4-methylpentanoic acid*

Cat. No.: B2598033

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **3-ethyl-4-methylpentanoic acid**. This document outlines the key physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for the primary analytical techniques used in structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of **3-ethyl-4-methylpentanoic acid** is presented in Table 1. This data is essential for understanding the compound's general characteristics and for the design of appropriate analytical methodologies.

Property	Value	Source
IUPAC Name	3-ethyl-4-methylpentanoic acid	PubChem
Molecular Formula	C8H16O2	PubChem
Molecular Weight	144.21 g/mol	PubChem
CAS Number	60308-89-6	PubChem
Predicted XlogP	2.4	PubChem
Monoisotopic Mass	144.115029749 Da	PubChem

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for **3-ethyl-4-methylpentanoic acid**. This data serves as a reference for the experimental results obtained during structure elucidation.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for **3-Ethyl-4-methylpentanoic acid**

Atom Number(s)	Chemical Shift (ppm)	Multiplicity	Integration
1	0.88	d	3H
2	0.88	d	3H
4	1.83	m	1H
5	0.86	t	3H
6	1.35	m	2H
7	1.65	m	1H
8	2.25	d	2H
10	12.0 (variable)	s	1H

Prediction performed using various online NMR prediction tools.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for **3-Ethyl-4-methylpentanoic acid**

Atom Number	Chemical Shift (ppm)
1	20.0
2	18.0
3	32.0
4	45.0
5	11.0
6	25.0
7	40.0
9	179.0

Prediction performed using various online NMR prediction tools.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for **3-Ethyl-4-methylpentanoic acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid)
2960-2850	C-H stretch (alkane)
1710	C=O stretch (carboxylic acid)
1465	C-H bend (alkane)
1380	C-H bend (alkane)
1210-1320	C-O stretch (carboxylic acid)
920	O-H bend (carboxylic acid)

Prediction based on typical IR frequencies for functional groups.

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragmentation for **3-Ethyl-4-methylpentanoic acid**

m/z	Proposed Fragment
144	$[M]^+$ (Molecular Ion)
127	$[M - OH]^+$
99	$[M - COOH]^+$
87	$[M - C_4H_9]^+$
73	$[COOH(CH_2)_2]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$

Prediction based on common fragmentation patterns of aliphatic carboxylic acids.

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of **3-ethyl-4-methylpentanoic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified **3-ethyl-4-methylpentanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[\[2\]](#)
 - Filter the sample if any particulate matter is present.[\[2\]](#)

- Instrument Setup:
 - The NMR spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution.
 - For ^1H NMR, acquire the spectrum over a range of 0-13 ppm.
 - For ^{13}C NMR, acquire the spectrum over a range of 0-200 ppm.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
- Data Processing and Interpretation:
 - Process the acquired free induction decay (FID) using Fourier transformation.
 - Phase the resulting spectrum and perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to deduce the connectivity of atoms.
 - Compare the experimental spectra with the predicted data in Tables 2 and 3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.[3][4]
- Place a small drop of the neat liquid **3-ethyl-4-methylpentanoic acid** directly onto the crystal.[4]
- Instrument Setup:
 - Set the spectral range to 4000-400 cm^{-1} .[3]
 - Select an appropriate resolution (e.g., 4 cm^{-1}).
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Interpretation:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
 - Compare the experimental spectrum with the predicted data in Table 4.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

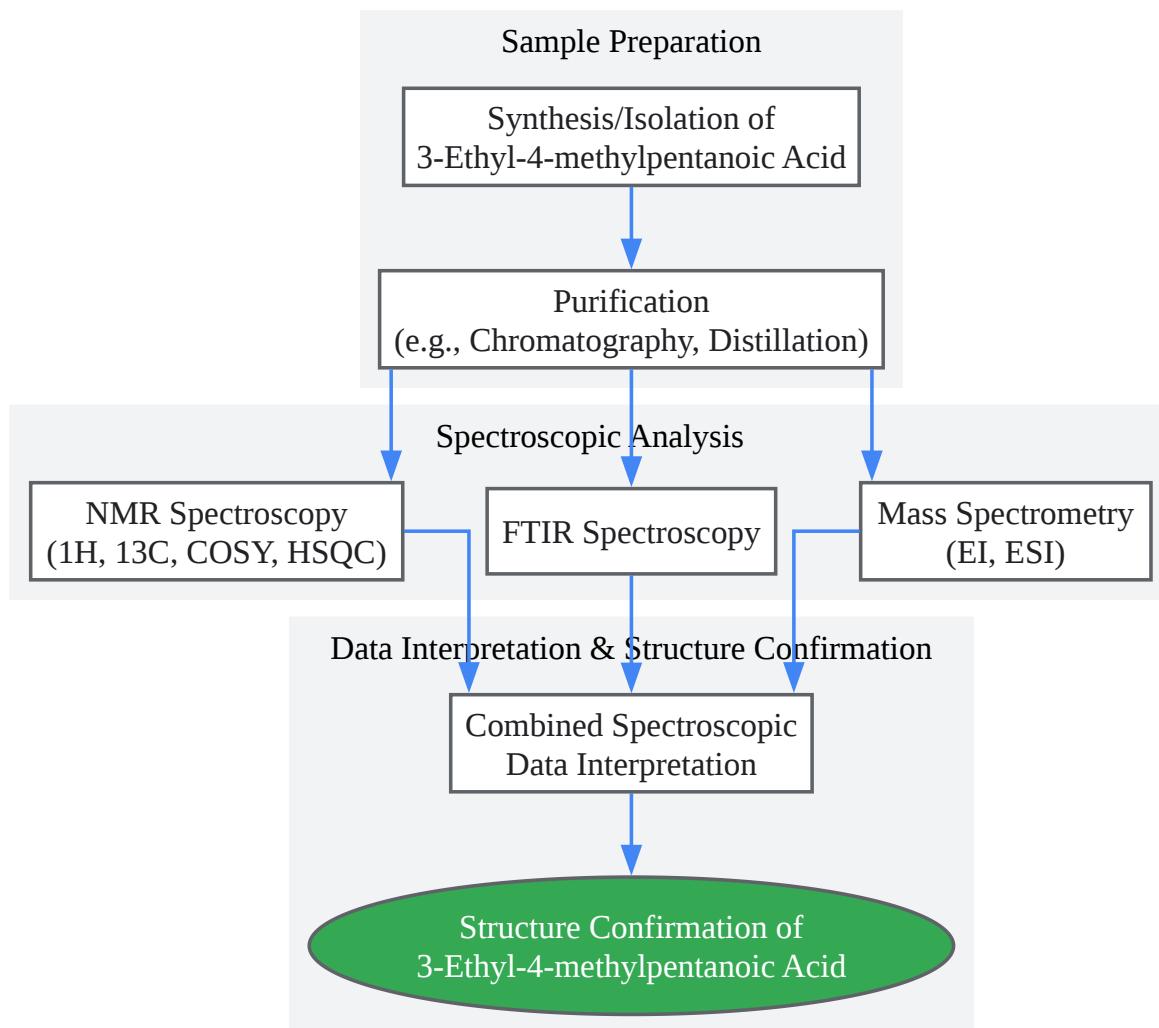
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

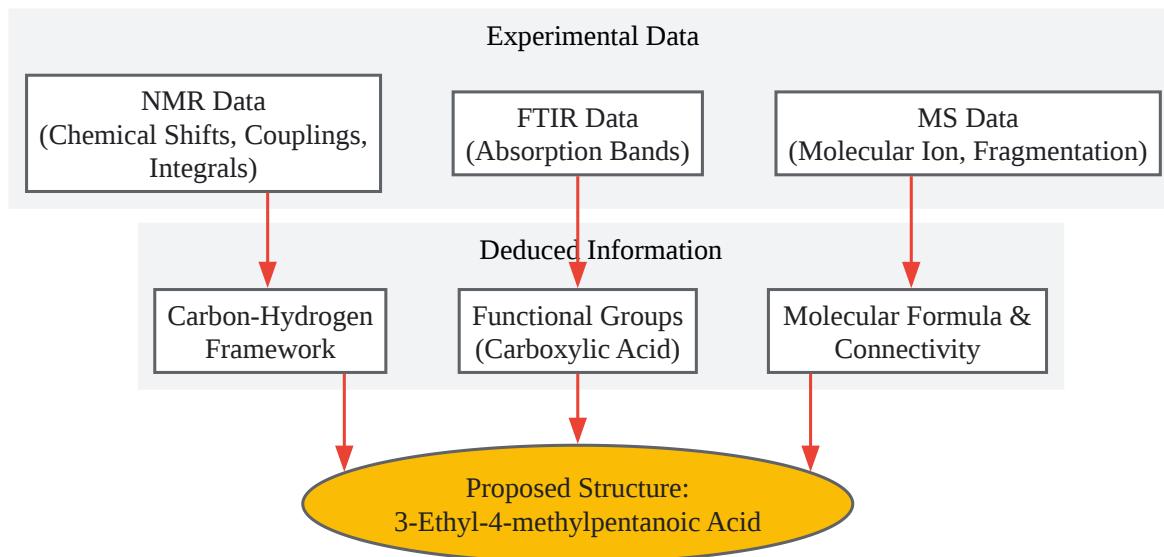
- The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL depending on the ionization technique and instrument sensitivity.
- Instrument Setup:
 - Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion.
 - Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.^[5]
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
- Data Processing and Interpretation:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern and propose structures for the major fragment ions.
 - Compare the experimental data with the predicted fragmentation pattern in Table 5.

Visualizing the Structure Elucidation Workflow and Data Interpretation

The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process.

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Overall workflow for structure elucidation.



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Logical flow of spectroscopic data interpretation.

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